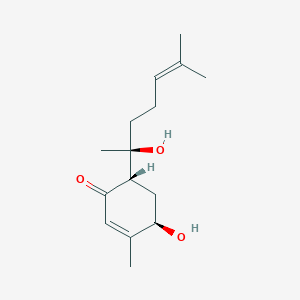![molecular formula C11H10N4 B138989 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine CAS No. 126738-06-5](/img/structure/B138989.png)
5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine
Overview
Description
5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique fused ring structure, which includes pyridine, pyrrole, and triazepine rings. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of solid alumina and room temperature conditions for the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with protein-protein interactions, thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine can be compared with other nitrogen-containing heterocycles such as:
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrazolopyrimidine: Often used as a scaffold in the development of kinase inhibitors.
Properties
IUPAC Name |
2-methyl-2,3,9,12-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),4,6,8,11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-14-11-4-5-12-8-10(11)13-7-9-3-2-6-15(9)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBXYGFOXVPQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=CC3=CC=CN31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)


